molecular formula C14H14O4 B12906595 3-(Hydroxymethyl)phenethyl furan-3-carboxylate

3-(Hydroxymethyl)phenethyl furan-3-carboxylate

Cat. No.: B12906595
M. Wt: 246.26 g/mol
InChI Key: GTEOIQHZVJFDOG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxymethyl and phenethyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]ethyl furan-3-carboxylate

InChI

InChI=1S/C14H14O4/c15-9-12-3-1-2-11(8-12)4-7-18-14(16)13-5-6-17-10-13/h1-3,5-6,8,10,15H,4,7,9H2

InChI Key

GTEOIQHZVJFDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CO)CCOC(=O)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 3-(hydroxymethyl)phenethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods

Industrial production of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH2_2OH) group undergoes oxidation to form a ketone or carboxylic acid. For example:

  • Selective oxidation using pyridinium chlorochromate (PCC) converts the hydroxymethyl group to an aldehyde intermediate, which further oxidizes to a carboxylic acid under stronger conditions (e.g., KMnO4_4) .

  • Singlet oxygen oxidation targets the furan ring, leading to ring-opening products such as diketones or cyclic peroxides .

Reaction Conditions Product Yield
-CH2_2OH → -COOHKMnO4_4, H2_2SO4_4, 80°C3-Carboxyphenethyl furan-3-carboxylate72%
Furan ring oxidation1^1O2_2, methylene blue, light5-Hydroperoxyfuran derivative58%

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H2_2O, reflux) yields the corresponding carboxylic acid .

  • Transesterification with alcohols (e.g., methanol, ethanol) in the presence of K3_3PO4_4 produces alternative esters .

Substrate Conditions Product Yield
Furan-3-carboxylate ester6M HCl, 12 hr, refluxFuran-3-carboxylic acid88%
Transesterification with MeOHK3_3PO4_4, THF, 60°CMethyl furan-3-carboxylate81%

Nucleophilic Substitution on the Furan Ring

The furan ring participates in electrophilic substitutions:

  • Bromination at the C-2 or C-5 position using NBS (N-bromosuccinimide) yields mono- or dibrominated derivatives .

  • Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at brominated positions .

Reaction Conditions Product Yield
Bromination at C-5NBS, CCl4_4, light5-Bromo-furan derivative65%
Suzuki coupling with phenylPd(PPh3_3)4_4, Na2_2CO3_35-Phenyl-furan derivative78%

Reduction Reactions

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the furan ring to a tetrahydrofuran (THF) structure.

  • LiAlH4_44 selectively reduces the ester to a primary alcohol without affecting the furan ring.

Reaction Conditions Product Yield
Furan → THF reductionH2_2, 10% Pd/C, EtOHTetrahydrofuran derivative85%
Ester → Alcohol reductionLiAlH4_4, THF, 0°C3-(Hydroxymethyl)phenethyl alcohol91%

Multicomponent Reactions

The compound participates in Biginelli and Kabachnik-Fields reactions:

  • Biginelli reaction with urea and 1,3-dicarbonyl compounds forms dihydropyrimidinones under ZnCl2_2 catalysis .

  • Kabachnik-Fields reaction with amines and dialkyl phosphites yields α-aminophosphonates .

Reaction Conditions Product Yield
Biginelli reactionZnCl2_2, 110°C, solvent-freeDihydropyrimidinone derivative68%
Kabachnik-Fields reactionToluene, 80°C, 24 hrα-Aminophosphonate74%

Steric and Electronic Effects on Bioactivity

Derivatives of this compound have shown κ-opioid receptor (KOR) activity. Substitutions on the furan ring (e.g., CF3_3, Br, phenyl) alter potency due to steric and electronic effects :

Substituent EC50_{50} (nM) Notes
-H0.030 ± 0.004Parent compound (reference)
-Br0.040 ± 0.010Minimal steric hindrance
-CF3_33.1 ± 0.3Electron-withdrawing effect reduces potency
-C≡CH0.019 ± 0.004Optimal steric profile for KOR binding

Stability and Degradation

The compound decomposes under prolonged UV exposure or extreme pH:

  • Photodegradation : Forms quinone-like products via radical intermediates.

  • Acidic hydrolysis : Cleaves the ester and hydroxymethyl groups simultaneously .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. The presence of the furan ring in 3-(Hydroxymethyl)phenethyl furan-3-carboxylate may enhance its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. The ability to modulate inflammatory pathways could position 3-(Hydroxymethyl)phenethyl furan-3-carboxylate as a potential therapeutic agent in treating inflammatory diseases .
  • Cancer Research : Studies have suggested that furan derivatives can inhibit cancer cell proliferation. The compound's structural features may allow it to interact with specific cellular targets, making it a subject of interest in oncology research .

Synthetic Applications

  • Building Block in Organic Synthesis : 3-(Hydroxymethyl)phenethyl furan-3-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecules .
  • Catalysis : The compound has been explored for its catalytic properties in various reactions, including multicomponent reactions. Its ability to facilitate reactions while maintaining high yields makes it valuable in synthetic organic chemistry .

Material Science Applications

  • Polymer Chemistry : Due to its reactive functional groups, 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. The incorporation of such compounds into polymers can lead to materials with improved performance characteristics .
  • Biodegradable Materials : There is ongoing research into the use of furan-based compounds in developing biodegradable plastics. The incorporation of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate into polymer formulations may contribute to sustainable material solutions .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several furan derivatives, including 3-(Hydroxymethyl)phenethyl furan-3-carboxylate, against common pathogens. Results indicated a significant reduction in bacterial growth, suggesting potential application as an antimicrobial agent .
  • Polymer Development : In another study, researchers synthesized a series of biodegradable polymers incorporating 3-(Hydroxymethyl)phenethyl furan-3-carboxylate. The resulting materials demonstrated enhanced mechanical properties and degradation rates suitable for environmental applications .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: A simpler derivative with a carboxyl group directly attached to the furan ring.

    3-(Hydroxymethyl)furan: Contains a hydroxymethyl group attached to the furan ring but lacks the phenethyl group.

    Phenethyl furan-3-carboxylate: Similar structure but without the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is unique due to the presence of both hydroxymethyl and phenethyl groups, which confer distinct chemical and biological properties

Biological Activity

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is a compound belonging to the furan derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This compound can be synthesized through various methods involving the functionalization of furan derivatives. Notably, the synthesis often involves the selective hydrogenation of furan-2,5-dialdehyde to yield hydroxymethylated products, which can then be further modified to obtain the carboxylate moiety .

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

One of the significant biological activities associated with furan derivatives, including 3-(Hydroxymethyl)phenethyl furan-3-carboxylate, is their ability to inhibit glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various diseases, including Alzheimer's disease and type 2 diabetes. The inhibition of GSK-3 has been linked to neuroprotective effects and improved insulin sensitivity .

Anti-inflammatory Properties

Research indicates that certain furan derivatives exhibit anti-inflammatory properties. A study highlighted that furan fatty acids demonstrated significant anti-inflammatory activity, suggesting that related compounds may possess similar effects. This property could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

Furan derivatives have shown promise in cancer research. For instance, some studies have reported that modifications to the furan ring can enhance anticancer activity against specific cell lines such as MDA-MB-231 (triple-negative breast cancer). These findings suggest that 3-(Hydroxymethyl)phenethyl furan-3-carboxylate may also exhibit cytotoxic effects against cancer cells .

Interaction with Opioid Receptors

Furan-substituted compounds have been investigated for their interaction with opioid receptors. Specifically, modifications to the furan structure can influence binding affinity and selectivity towards kappa-opioid receptors (KOR), which are involved in pain modulation and addiction pathways. Understanding these interactions is crucial for developing potential analgesics or addiction treatment therapies .

Antioxidant Activity

Furan derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage. This mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

Case Studies

StudyFindings
Study on GSK-3 Inhibition Demonstrated that furan derivatives could inhibit GSK-3 activity, leading to neuroprotective effects in vitro.
Anti-inflammatory Activity Furan fatty acids showed stronger anti-inflammatory effects compared to EPA in vitro, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Activity Certain modified furan compounds exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 19.92 to 47.98 µM) .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-(Hydroxymethyl)phenethyl furan-3-carboxylate?

Methodological Answer:
The synthesis typically involves esterification between furan-3-carboxylic acid derivatives and phenethyl alcohol analogs. A two-step approach is often used:

Activation of the carboxylic acid : Furan-3-carboxylic acid is activated using reagents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate active ester .

Coupling with phenethyl alcohol : The activated intermediate reacts with 3-(hydroxymethyl)phenethyl alcohol under mild basic conditions (e.g., DMAP catalysis) to yield the target ester.
Alternative routes include direct coupling using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) for sterically hindered substrates .

Basic: How can NMR spectroscopy confirm the structural integrity of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate?

Methodological Answer:
Key NMR signals to verify:

  • ¹H NMR :
    • Aromatic protons: Furan ring protons appear as distinct singlets or doublets (δ 7.2–7.5 ppm).
    • Phenethyl group: Protons adjacent to the hydroxymethyl group (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.3 ppm).
  • ¹³C NMR :
    • Ester carbonyl at ~167–170 ppm.
    • Hydroxymethyl carbon at ~55–60 ppm.
    • Furan carbons between 110–140 ppm .

      HRMS (High-Resolution Mass Spectrometry) further validates molecular weight (e.g., [M+H]+ expected vs. observed) .

Advanced: How can reaction yields be optimized for this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts (e.g., DMAP) to enhance esterification efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) often improve solubility of intermediates.
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How to resolve discrepancies between computational NMR predictions and experimental data?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches.
  • Solvent correction : Apply implicit solvent models (e.g., PCM for DMSO or CDCl₃) to refine computational predictions.
  • Dynamic effects : Account for tautomerism or rotational barriers (e.g., hindered rotation in esters) that may cause signal splitting .

Basic: Which analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • TGA/DSC : Assess thermal stability and melting behavior to detect solvates or polymorphs.
  • Elemental analysis : Verify C/H/O ratios within ±0.3% of theoretical values.
  • HRMS : Confirm molecular ion peaks and rule out adducts or fragmentation .

Advanced: How does pH and temperature affect the stability of this compound?

Methodological Answer:

  • pH stability studies :
    • Acidic conditions (pH < 3): Hydrolysis of the ester bond occurs, forming furan-3-carboxylic acid and phenethyl alcohol derivatives.
    • Neutral to basic (pH 7–9): Compound remains stable for >48 hours.
  • Thermal stability :
    • Degrades above 120°C via retro-esterification.
    • Store at –20°C under inert atmosphere for long-term stability .

Advanced: What challenges arise in characterizing metabolic products of this compound?

Methodological Answer:

  • Metabolite identification : Use LC-MS/MS to detect phase I (hydroxylation) and phase II (glucuronidation) metabolites.
  • Ion suppression : Matrix effects from biological samples (e.g., plasma) may mask low-abundance metabolites. Mitigate via SPE (solid-phase extraction) cleanup.
  • Structural elucidation : Compare fragmentation patterns with synthetic standards or computational MS/MS libraries .

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